molecular formula C11H15FN2 B2978023 3-Fluoro-2-(piperidin-1-yl)aniline CAS No. 1233951-80-8

3-Fluoro-2-(piperidin-1-yl)aniline

Cat. No.: B2978023
CAS No.: 1233951-80-8
M. Wt: 194.253
InChI Key: ZFDAQBXZJUXHTO-UHFFFAOYSA-N
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Description

3-Fluoro-2-(piperidin-1-yl)aniline is a fluorinated aromatic amine featuring a piperidine substituent at the 2-position and a fluorine atom at the 3-position of the benzene ring. This structural motif combines the electron-withdrawing effects of fluorine with the steric and basic properties of the piperidine group, making it a valuable intermediate in medicinal chemistry and organic synthesis. The fluorine atom likely enhances metabolic stability and influences electronic properties, as seen in related fluorinated pharmaceuticals .

Properties

IUPAC Name

3-fluoro-2-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDAQBXZJUXHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(piperidin-1-yl)aniline typically involves the following steps:

    Nucleophilic Aromatic Substitution (SNAr): The introduction of the fluorine atom can be achieved through a nucleophilic aromatic substitution reaction. For example, 2-chloro-3-fluoroaniline can be reacted with piperidine under basic conditions to replace the chlorine atom with the piperidine group.

    Reductive Amination: Another method involves the reductive amination of 3-fluoroaniline with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 3-Fluoro-2-(piperidin-1-yl)aniline may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-2-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 3-Fluoro-2-(piperidin-1-yl)aniline and structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Findings Reference
3-Fluoro-2-(piperidin-1-yl)aniline -NH₂ at 1, -F at 3, -piperidinyl at 2 ~206.25* Fluorine enhances stability; piperidine contributes to basicity. Intermediate for CNS-targeting ligands .
N-Phenyl-2-(piperidin-1-yl)aniline (1q) -NHPh at 1, -piperidinyl at 2 ~279.39 Lacks fluorine; synthesized via 1,5-diiodopentane alkylation . Model substrate for C–H amination studies .
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline -CF₃ at 4, pyridinyl at 2, -NH₂ at 1 406.26 Dual CF₃ groups increase lipophilicity; pyridine introduces π-deficient ring. Used in agrochemical precursors (LCMS: m/z 407) .
3-Fluoro-2-(dioxaborolan-2-yl)aniline (BD01109592) -B(pin) at 2, -F at 3, -NH₂ at 1 237.09 Boronate ester enables Suzuki-Miyaura coupling; lacks piperidine. Building block for cross-coupling reactions .
F-JMS-17-2 -4-fluorophenyl-piperidinylpropyl-pyrroloquinoxalinone ~437.50 Fluorine on distal phenyl ring; complex heterocyclic core. PET radioligand for CX3CR1 imaging .

*Calculated based on formula C₁₁H₁₄FN₂.

Biological Activity

3-Fluoro-2-(piperidin-1-yl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a fluorine atom and a piperidine moiety. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-2-(piperidin-1-yl)aniline is C₁₁H₁₅FN₂, with a molar mass of approximately 194.25 g/mol. The presence of the fluorine atom at the 3-position of the aniline ring enhances the compound's electronic properties, potentially increasing its reactivity and stability compared to non-fluorinated analogs. The piperidine ring is known for its role in various bioactive molecules, making this compound a candidate for further pharmacological research.

Pharmacological Applications

1. Medicinal Chemistry:
3-Fluoro-2-(piperidin-1-yl)aniline serves as a building block for synthesizing new drugs targeting neurological disorders and cancer. Its ability to interact with biological targets suggests potential therapeutic applications in these areas.

2. Antimicrobial Activity:
Research indicates that compounds similar to 3-Fluoro-2-(piperidin-1-yl)aniline exhibit antimicrobial properties. For instance, derivatives with piperidine rings have shown activity against various bacterial strains, suggesting that this compound may also possess similar properties .

3. Mechanism of Action:
The mechanism of action for 3-Fluoro-2-(piperidin-1-yl)aniline likely involves interaction with specific enzymes or receptors relevant to disease pathways. The fluorine atom may enhance binding affinity and selectivity toward these targets, thereby influencing biological responses.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-Fluoro-2-(piperidin-1-yl)aniline, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Features
2-Fluoro-4-(piperidin-1-yl)anilineFluorine at the 2-position; piperidine moietyDifferent position of fluorine affects reactivity
3-Fluoro-4-(4-methylpiperidin-1-yl)anilineAdditional methyl group on piperidinePotentially alters pharmacological properties
4-FluoroanilineLacks piperidine; simpler structureServes as a baseline for comparing effects

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds:

  • Antimicrobial Studies:
    • A study on piperidine derivatives found that modifications in the structure significantly influenced their antibacterial efficacy against strains like Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that similar modifications in 3-Fluoro-2-(piperidin-1-yl)aniline could enhance its antimicrobial properties.
  • Pharmacological Screening:
    • In vitro tests have shown that certain derivatives exhibit promising anti-inflammatory effects by inhibiting specific pathways involved in inflammation . This highlights the potential for 3-Fluoro-2-(piperidin-1-yl)aniline to be developed into anti-inflammatory agents.
  • Neuropharmacology:
    • Research indicates that compounds containing piperidine rings are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities . This positions 3-Fluoro-2-(piperidin-1-yl)aniline as a candidate for further investigation in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-2-(piperidin-1-yl)aniline, and how are reaction yields optimized?

  • Methodology :

  • Nitro Reduction : Reduce a nitro precursor (e.g., 3-fluoro-2-nitro-(piperidin-1-yl)benzene) using hydrogenation with Pd/C or catalytic transfer hydrogenation (e.g., ammonium formate). Yields >90% are achievable under controlled conditions (40–60°C, ethanol solvent) .
  • Nucleophilic Substitution : React 3-fluoro-2-bromoaniline with piperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. Monitor progress via TLC .
    • Yield Optimization : Use excess piperidine (1.5–2 eq), inert atmosphere, and reflux conditions to minimize side reactions like dehalogenation.

Q. How is the structure of 3-Fluoro-2-(piperidin-1-yl)aniline confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons, δ ~2.5–3.5 ppm for piperidine protons) and ¹³C NMR (distinct peaks for C-F at ~160 ppm and piperidine carbons) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 209.12 (calculated for C₁₁H₁₄FN₂) .
  • Melting Point : Compare observed values (e.g., 41–43°C) with literature data after recrystallization in ethanol .

Q. What purification techniques are effective for isolating 3-Fluoro-2-(piperidin-1-yl)aniline?

  • Methods :

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc).
  • Recrystallization : Ethanol or acetonitrile solvents yield high-purity crystals (>98%) .
  • Distillation : For liquid forms, fractional distillation under reduced pressure (b.p. ~155–160°C) .

Advanced Research Questions

Q. How can reaction conditions for introducing the piperidine moiety be systematically optimized?

  • Experimental Design :

  • Box-Behnken Design : Vary temperature (60–100°C), solvent polarity (DMF vs. ACN), and catalyst loading (5–10% Pd/C) to maximize yield and minimize byproducts .
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-limiting steps .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

  • Root Cause Analysis :

  • Purity : Use HPLC (C18 column, MeOH:H₂O = 70:30) to detect impurities; repurify via recrystallization if needed .
  • Polymorphism : Test crystallization in alternative solvents (e.g., ether vs. ethanol) to identify metastable forms .
  • Moisture Sensitivity : Store samples in anhydrous conditions to prevent hydrate formation .

Q. What strategies mitigate decomposition of 3-Fluoro-2-(piperidin-1-yl)aniline under acidic/basic conditions?

  • Stability Testing :

  • pH Studies : Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 270 nm) or LC-MS .
  • Light Sensitivity : Store in amber vials under nitrogen; avoid prolonged UV exposure during handling .

Q. How can computational modeling predict the electronic effects of the fluorine substituent?

  • DFT Calculations :

  • Optimize geometry using B3LYP/6-31G(d) to assess fluorine’s electron-withdrawing impact on the aromatic ring.
  • Calculate Fukui indices to predict regioselectivity in electrophilic substitution reactions .

Data Contradiction Analysis

Q. How to address conflicting reports on catalytic efficiency in piperidine coupling reactions?

  • Case Study :

  • Contradiction : A study reports 95% yield using K₂CO₃ in DMF , while another observes <70% yield under similar conditions .
  • Resolution : Differences may arise from residual moisture in DMF (hydrolyzes intermediates) or varying piperidine purity. Pre-dry solvents over molecular sieves and use freshly distilled piperidine .

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